

Combination of Ligustrazine Hydrochloride and Berberine Shows Enhanced Cardioprotective Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ligustrazine hydrochloride*

Cat. No.: *B1649399*

[Get Quote](#)

A synergistic improvement in cardiac function, reduction in myocardial injury, and modulation of inflammatory and thrombotic pathways have been observed with the combined administration of **ligustrazine hydrochloride** and berberine, outperforming the effects of either compound administered alone.

A key study investigating the combined effects of **ligustrazine hydrochloride** and berberine in a rat model of coronary microembolization (CME) has demonstrated significant improvements in cardiac function. The combination therapy led to a more pronounced decrease in myocardial necrosis, inflammatory cell infiltration, and microthrombosis compared to individual treatments. [1][2] These protective effects were comparable to the positive control, clopidogrel. [1][2] The underlying mechanism appears to involve both antiplatelet and anti-inflammatory effects. [1][2]

Individually, ligustrazine has been shown to improve cardiac function by inhibiting myocardial cell apoptosis and cardiomyocyte hypertrophy. [2] It also plays a role in reducing oxidative stress and inflammation through the PI3K/Akt signaling pathway. [3] Berberine is known for its cardioprotective effects, including lipid-lowering, reducing myocardial apoptosis after ischemia/reperfusion injury, and attenuating adverse left ventricular remodeling. [2][4][5]

Comparative Efficacy on Cardiac Function

The combination of ligustrazine and berberine has shown superior efficacy in improving hemodynamic parameters in animal models of cardiac injury.

Parameter	Ligustrazine + Berberine	Ligustrazine Alone	Berberine Alone	Control (CME Model)
+dp/dtmax (mmHg/s)	Significantly Increased	Increased	No Significant Effect	Decreased
LVEDP (mmHg)	Significantly Decreased	Decreased	No Significant Effect	Increased
CK-MB (U/L)	Significantly Decreased	Decreased	No Significant Effect	Increased
Myocardial Necrosis	Significantly Decreased	No Significant Effect	No Significant Effect	Present
Inflammatory Cell Infiltration	Significantly Decreased	No Significant Effect	No Significant Effect	Present
Microthrombosis	Significantly Decreased	Decreased	No Significant Effect	Present

Table 1:
Comparative
effects of
ligustrazine,
berberine, and
their combination
on cardiac
function in a rat
model of
coronary
microembolization.
n. Data
synthesized from
Zhang et al.
(2016).^[1]^[2]

Modulation of Inflammatory and Thrombotic Factors

The enhanced cardioprotective effect of the combination therapy is attributed to its potent anti-inflammatory and antiplatelet activities.

Marker	Ligustrazine + Berberine	Ligustrazine Alone	Berberine Alone	Control (CME Model)
TNF- α	Significantly Decreased	Decreased	No Significant Effect	Increased
IL-1 β	Significantly Decreased	Decreased	No Significant Effect	Increased
ICAM-1	Significantly Decreased	Decreased	No Significant Effect	Increased
ADP-induced Platelet Activation	Significantly Inhibited	Inhibited	No Significant Effect	Increased
von Willebrand Factor	Significantly Decreased	Decreased	No Significant Effect	Increased
ET-1	Significantly Decreased	Decreased	No Significant Effect	Increased

Table 2: Effects on inflammatory and thrombotic markers. Data synthesized from Zhang et al. (2016).[\[1\]](#)[\[2\]](#)

Experimental Protocols

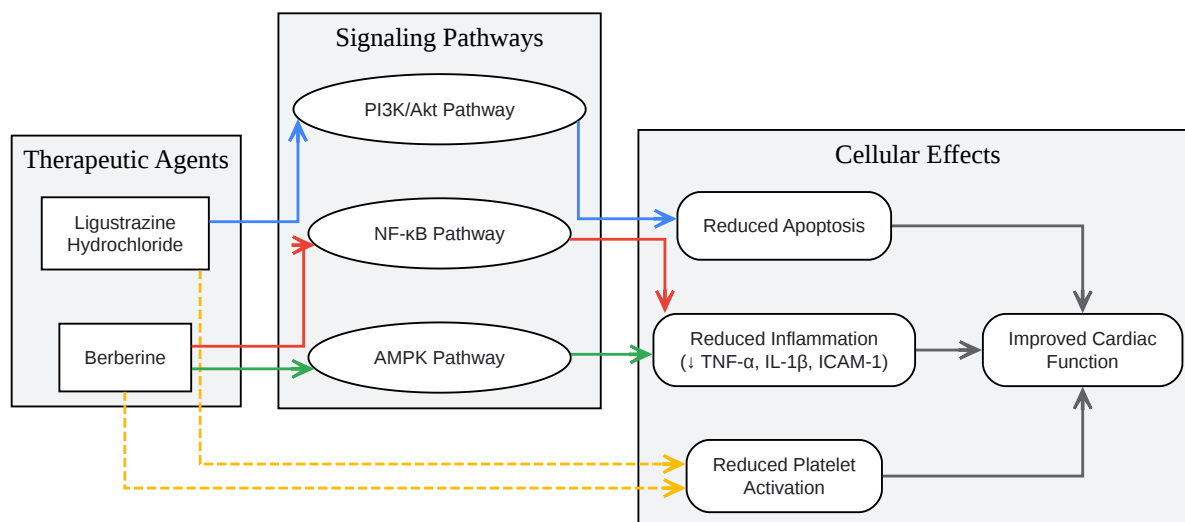
Animal Model and Treatment: The primary study utilized a rat model of coronary microembolization (CME). Adult male Sprague-Dawley rats were pre-treated for two weeks with ligustrazine (27 mg·kg⁻¹·d⁻¹), berberine (90 mg·kg⁻¹·d⁻¹), a combination of both, or clopidogrel (6.75 mg·kg⁻¹·d⁻¹). The CME model was then induced by injecting sodium laurate into the left ventricle while temporarily obstructing the ascending aorta.[\[1\]](#)[\[2\]](#)

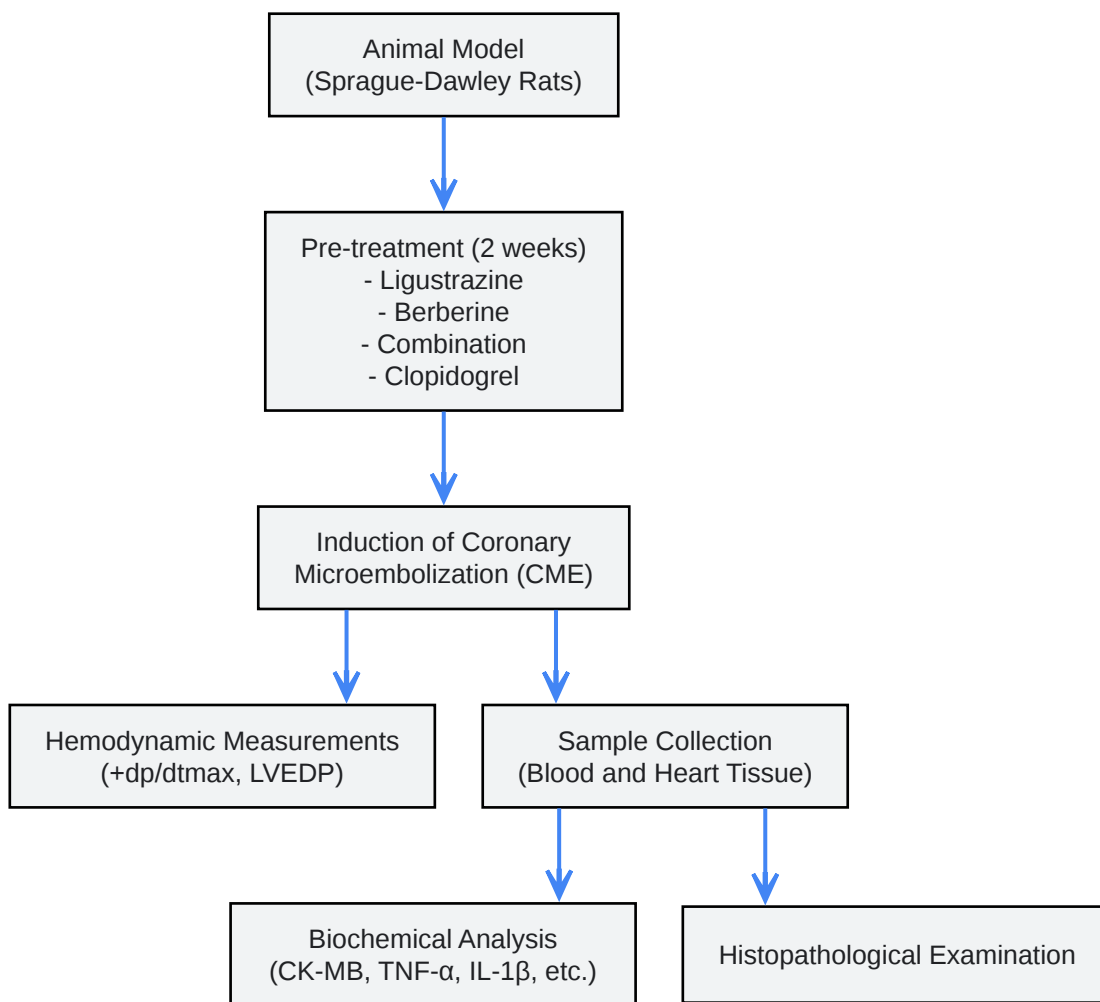
Hemodynamic Measurements: Following the induction of CME, rats were intubated for hemodynamic measurements. A catheter was inserted into the left ventricle via the right carotid artery to measure parameters such as the maximal rate of pressure rise (+dp/dtmax) and left ventricular end-diastolic pressure (LVEDP).^{[1][2]}

Biochemical and Histopathological Analysis: Blood samples were collected to measure serum levels of creatine kinase-MB (CK-MB), a marker of myocardial injury. Plasma levels of endothelin-1 (ET-1) and von Willebrand factor were also determined. Platelet activation was assessed using flow cytometry. Heart tissues were isolated for histopathological examination to evaluate myocardial necrosis, inflammatory cell infiltration, and microthrombosis. Levels of inflammatory cytokines such as TNF- α , IL-1 β , and ICAM-1 were measured in both serum and heart tissues.^{[1][2]}

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of the combined therapy of ligustrazine and berberine are mediated through multiple signaling pathways. Ligustrazine has been shown to activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation, thereby inhibiting apoptosis.^[3] Berberine exerts its effects through various pathways, including the AMPK and NF- κ B signaling pathways, which are involved in regulating inflammation and apoptosis.^{[5][6][7]} The combination of these two compounds likely results in a synergistic effect on these pathways, leading to enhanced cardioprotection.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pretreatment with a combination of ligustrazine and berberine improves cardiac function in rats with coronary microembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pretreatment with a combination of ligustrazine and berberine improves cardiac function in rats with coronary microembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Promising Antioxidative Effect of Berberine in Cardiovascular Diseases [frontiersin.org]
- 5. Frontiers | A New Therapeutic Candidate for Cardiovascular Diseases: Berberine [frontiersin.org]
- 6. Berberine in Cardiovascular and Metabolic Diseases: From Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Combination of Ligustrazine Hydrochloride and Berberine Shows Enhanced Cardioprotective Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649399#ligustrazine-hydrochloride-in-combination-with-berberine-for-cardiac-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com